3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene
Description
Properties
IUPAC Name |
3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCZXVUFKPNTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene typically involves the introduction of difluoromethyl and tetrafluorobenzene groups onto a benzene ring. One common method includes the use of difluoromethylation reagents in the presence of catalysts. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluorocarbene reagents, metal-based catalysts, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while cross-coupling reactions can produce complex polyaromatic structures .
Scientific Research Applications
Organic Synthesis
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene serves as a versatile building block for synthesizing more complex fluorinated molecules. Its ability to undergo nucleophilic substitution reactions enables the introduction of various functional groups that are essential in drug development and agrochemicals .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Amino-substituted derivatives |
| Electrophilic Substitution | Reaction with electrophiles (e.g., halogens) | Halogenated derivatives |
| Polymerization | Formation of polymers via coupling reactions | Fluorinated polymers |
Pharmaceuticals
Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. This compound has been explored as a precursor for designing pharmaceuticals with improved efficacy and reduced toxicity profiles. The incorporation of fluorine can significantly alter the pharmacokinetic properties of drug candidates .
Case Study: Antiviral Agents
Research has indicated that fluorinated benzene derivatives can enhance antiviral activity by improving binding affinity to viral proteins. The application of this compound in synthesizing such compounds is under investigation .
Materials Science
Due to its thermal stability and chemical inertness, this compound is utilized in developing advanced materials such as high-performance coatings and sealants. These materials are resistant to harsh environmental conditions and are used in aerospace and automotive applications .
Table 2: Applications in Materials Science
| Application Area | Material Type | Benefits |
|---|---|---|
| Coatings | Fluoropolymer coatings | High resistance to chemicals |
| Sealants | Fluorinated sealants | Excellent thermal stability |
| Composites | Reinforced polymer composites | Lightweight and durable |
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with specific enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Fluorobenzenes
| Compound | C-C Bond Length (Å) | C-F Bond Length (Å) | Polarizability (ų) |
|---|---|---|---|
| 1,2,4,5-Tetrafluorobenzene | 1.377–1.389 | 1.340–1.345 | 9.7 |
| 1,2,3,5-Tetrafluorobenzene | 1.384–1.398 | 1.335–1.340 | 10.2 |
| 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene (inferred) | ~1.38–1.39 | ~1.345–1.350 | ~10.0 |
Lithiation and Substitution
1,2,4,5-Tetrafluorobenzene undergoes lithiation at the 3- and 6-positions when treated with n-BuLi, but incomplete lithiation often results in monosubstituted byproducts . Introducing a difluoromethyl group at the 3-position could block lithiation at this site, directing reactivity to the 6-position. Evidence from analogous compounds, such as 3-[(difluoromethyl)sulfinyl]-1,2,4,5-tetrafluorobenzene, shows that substituents at the 3-position influence regioselectivity in nucleophilic aromatic substitution (e.g., phenolate displacement) .
Reduction and Stability
Pentafluorobenzene is reduced to 1,2,4,5-tetrafluorobenzene under controlled electrochemical conditions, highlighting the stability of the tetrafluorinated framework . The difluoromethyl group may alter reduction potentials or pathways due to its electron-withdrawing effects.
Table 2: Reactivity Comparison
| Reaction Type | 1,2,4,5-Tetrafluorobenzene | This compound (Inferred) |
|---|---|---|
| Lithiation | 3- and 6-positions | 6-position (3-position blocked) |
| Nucleophilic Substitution | Moderate activity | Enhanced activity at 4- or 6-positions |
| Reduction | Stable, forms tetrafluoro | Potential side reactions at -CF₂H group |
Crystallographic and Intermolecular Interaction Analysis
Crystal Packing
1,2,4,5-Tetrafluorobenzene exhibits C-H···F interactions that dominate its crystal structure, with intermolecular distances of ~2.7–2.9 Å . The difluoromethyl group may introduce additional C-F···H-C or C-F···π interactions, altering packing efficiency. For example, in 3-[(difluoromethyl)sulfinyl]-1,2,4,5-tetrafluorobenzene, steric effects from the sulfinyl group reduce symmetry, leading to mixed substitution products .
Spectroscopic Features
Inelastic neutron scattering (INS) spectra of 1,2,4,5-tetrafluorobenzene show distinct vibrational modes due to symmetric fluorine substitution . The difluoromethyl group would add new vibrational bands (~1100–1250 cm⁻¹ for C-F stretches) and modify ring deformation modes.
Biological Activity
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene (CAS No. 570420-33-6) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a highly fluorinated benzene ring with a difluoromethyl group. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that the compound may act as an enzyme inhibitor or receptor ligand. The difluoromethyl group enhances lipophilicity and may facilitate membrane permeability, allowing the compound to interact with various cellular targets.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of fluorinated compounds similar to this compound. Fluorinated aromatic compounds are known for their enhanced antimicrobial activity due to their ability to disrupt microbial membranes and inhibit essential enzymatic processes. Preliminary data suggest that this compound may exhibit similar antimicrobial effects.
Anticancer Potential
Research has also explored the potential anticancer properties of this compound. Fluorinated compounds have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that the compound may inhibit specific signaling pathways involved in cancer progression.
Case Study 1: Antimicrobial Activity
A study conducted by Koshcheev et al. (2020) examined the reaction of this compound with sodium phenolate in various solvents. The results indicated that the compound could undergo nucleophilic substitution reactions that may enhance its antimicrobial properties by generating more reactive intermediates .
Case Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry (2023), researchers evaluated the anticancer effects of several fluorinated benzene derivatives on human cancer cell lines. The study found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and anticancer properties |
| 1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene | Structure | Similar mechanisms; explored for drug development |
| 3-Phenylazepan-2-one | Structure | Investigated for enzyme inhibition |
Q & A
Q. What optimized synthetic routes exist for 3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene derivatives, and how do reaction conditions influence product purity?
The synthesis of fluorinated benzene derivatives often involves lithiation and subsequent carbonation. For example, reacting 1,2,4,5-tetrafluorobenzene with n-BuLi in THF followed by CO₂ yields high-purity 2,3,5,6-tetrafluoroterephthalic acid (95% yield) when using >2 equivalents of n-BuLi. However, incomplete lithiation with stoichiometric equivalents leads to monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid) requiring extensive purification . Key factors include:
- Lithiation stoichiometry : Excess n-BuLi ensures complete substitution.
- Solvent choice : THF facilitates controlled reactivity.
- Temperature : Low temperatures minimize side reactions.
Q. How can vibrational spectroscopy and X-ray crystallography resolve structural ambiguities in fluorinated benzene derivatives?
Experimental INS (inelastic neutron scattering) spectra and X-ray diffraction are critical for structural validation. For 1,2,4,5-tetrafluorobenzene derivatives, INS spectra match computational models when dimeric units or hydrogen-bonded networks (e.g., in H₂tfBDC·32H₂O) are present . X-ray studies confirm packing motifs, such as the absence of strong intermolecular interactions in sulfonated derivatives used in OLEDs, which are critical for understanding photophysical properties .
Q. What are the challenges in isolating monosubstituted vs. disubstituted products during fluorobenzene functionalization?
Monosubstituted byproducts arise from incomplete lithiation due to steric or electronic hindrance. For instance, using 1 equivalent of n-BuLi yields monosubstituted 2,3,5,6-tetrafluorobenzoic acid, while excess n-BuLi drives disubstitution. Column chromatography or recrystallization (e.g., from water/acetone) is required to separate these species, with yields influenced by solvent polarity and temperature .
Advanced Research Questions
Q. How does fluorine substitution impact the electronic structure and reactivity of 1,2,4,5-tetrafluorobenzene in hydrodefluorination (HDF) reactions?
In HDF reactions, 1,2,4,5-tetrafluorobenzene forms via partial defluorination of hexafluorobenzene using aluminum hydride adducts. The selectivity toward specific isomers (e.g., 1,2,4,5- vs. 1,2,3,4-tetrafluorobenzene) depends on the catalyst's ability to stabilize transition states. Computational modeling of electron-withdrawing fluorine effects can predict regioselectivity .
Q. What role do fluorinated benzoic acid derivatives play in designing coordination polymers?
2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC) forms thermally stable ammonium salts (e.g., (NH₄)₂tfBDC) with enhanced water solubility. These derivatives act as ligands for metal-organic frameworks (MOFs), where fluorine atoms modulate porosity and gas adsorption by influencing hydrogen-bonding networks .
Q. How can rotational band contour analysis elucidate non-planarity in excited states of fluorinated aromatics?
High-resolution UV-Vis spectroscopy of 1,2,4,5-tetrafluorobenzene reveals vibrational modes indicative of non-planar geometries in the excited state. Coupling experimental spectra with ab initio calculations (e.g., DFT) quantifies deviations from planarity, critical for understanding photochemical behavior in OLED materials .
Q. What strategies mitigate data contradictions between computational and experimental thermodynamic properties?
Discrepancies in entropy or enthalpy values for fluorinated benzenes can arise from approximations in force fields. Calibrating computational models (e.g., using CCSD(T) benchmarks) against experimental data (e.g., heat capacity measurements) improves accuracy. For example, thermodynamic databases like those in molecular thermodynamics textbooks provide validated reference points .
Q. How do fluorinated aryl groups enhance thermally activated delayed fluorescence (TADF) in OLED emitters?
Sulfonated derivatives of 1,2,4,5-tetrafluorobenzene (e.g., 2Cz2SB) exhibit TADF due to spatially separated HOMO/LUMO orbitals. Fluorine's electron-withdrawing effect stabilizes charge-transfer states, while bulky substituents suppress non-radiative decay. X-ray crystallography confirms packing structures that minimize aggregation-caused quenching .
Q. What mechanistic insights explain byproduct formation in multi-step fluorination reactions?
Byproducts like 1,2,4-trifluorobenzene during HDF or monosubstituted acids during carbonation stem from competing reaction pathways. Kinetic studies (e.g., monitoring intermediates via NMR) and transition-state modeling identify rate-limiting steps. Adjusting reaction time, temperature, or catalyst loading can suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
